Cas no 88623-81-8 (3-3,4-Bis(acetyloxy)phenyl-2-propenoic Acid)

3-3,4-Bis(acetyloxy)phenyl-2-propenoic Acid structure
88623-81-8 structure
商品名:3-3,4-Bis(acetyloxy)phenyl-2-propenoic Acid
CAS番号:88623-81-8
MF:C13H12O6
メガワット:264.23078
CID:626629

3-3,4-Bis(acetyloxy)phenyl-2-propenoic Acid 化学的及び物理的性質

名前と識別子

    • 2-Propenoic acid, 3-[3,4-bis(acetyloxy)phenyl]-, (E)-
    • 3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid
    • (2E)-3-(3,4-Diacetoxyphenyl)acrylic acid
    • (E)-Caffeic Acid Diacetate
    • 3-3,4-Bis(acetyloxy)phenyl-2-propenoic Acid

3-3,4-Bis(acetyloxy)phenyl-2-propenoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B400650-2.5g
3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid
88623-81-8
2.5g
$ 745.00 2022-06-01
TRC
B400650-2500mg
3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid
88623-81-8
2500mg
$ 907.00 2023-04-18
A2B Chem LLC
AB99586-155g
2-Propenoic acid, 3-[3,4-bis(acetyloxy)phenyl]-, (E)-
88623-81-8 >95%
155g
$1744.00 2024-04-19
TRC
B400650-500mg
3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid
88623-81-8
500mg
$ 201.00 2023-04-18
TRC
B400650-5g
3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid
88623-81-8
5g
$ 1320.00 2022-06-01
TRC
B400650-5000mg
3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid
88623-81-8
5g
$ 1608.00 2023-04-18

3-3,4-Bis(acetyloxy)phenyl-2-propenoic Acid 関連文献

3-3,4-Bis(acetyloxy)phenyl-2-propenoic Acidに関する追加情報

Comprehensive Overview of 3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid (CAS No. 88623-81-8): Properties, Applications, and Research Insights

3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid (CAS No. 88623-81-8) is a chemically significant compound belonging to the class of phenylpropenoic acid derivatives. This esterified derivative of caffeic acid has garnered attention in pharmaceutical and biochemical research due to its unique structural features and potential bioactive properties. The compound's systematic name reflects its molecular architecture, featuring a propenoic acid backbone substituted with a 3,4-diacetoxyphenyl group, which contributes to its distinctive chemical behavior.

In recent years, the scientific community has shown growing interest in plant-derived phenolic compounds and their modified derivatives, with 88623-81-8 emerging as a subject of investigation. Researchers are particularly focused on its potential as a bioactive intermediate in the synthesis of more complex molecules. The compound's acetyl-protected phenolic groups offer advantages in synthetic applications, providing stability while allowing for selective deprotection when needed. This characteristic makes it valuable for controlled drug synthesis and targeted delivery systems, aligning with current trends in precision medicine.

The physicochemical properties of 3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid contribute to its versatility. With a molecular weight of 264.23 g/mol, this white to off-white crystalline powder typically exhibits good solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, while being less soluble in aqueous solutions. These solubility characteristics are crucial for its applications in formulation development and drug delivery optimization, topics frequently searched by pharmaceutical professionals and researchers.

Current research trends highlight the compound's potential in oxidative stress modulation, a hot topic in anti-aging and neurodegenerative disease research. The caffeic acid moiety in its structure suggests possible antioxidant properties, though the acetylated form (CAS No. 88623-81-8) may offer modified bioavailability compared to its parent compound. This distinction is important for researchers investigating structure-activity relationships in phenolic compounds, a common search term in pharmacological databases.

From a synthetic chemistry perspective, 88623-81-8 serves as a valuable building block for creating more complex molecules. Its reactive carboxyl group and protected phenolic hydroxyls allow for selective modifications, making it useful in medicinal chemistry applications. Recent patent literature reveals its incorporation into novel compounds targeting metabolic disorders and inflammatory conditions, areas of significant medical need and public interest.

Quality control of 3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid typically involves analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods verify the compound's purity and structural integrity, essential for research reproducibility—a growing concern in the scientific community. The optimal storage conditions (typically 2-8°C in airtight containers) ensure stability of this light-sensitive compound, addressing common queries about compound handling in laboratory settings.

In the context of green chemistry initiatives, researchers are exploring more sustainable synthetic routes to produce 88623-81-8. This aligns with increasing searches for eco-friendly synthesis methods and green pharmaceutical intermediates. The compound's potential as a platform for developing biodegradable materials has also attracted attention from materials science researchers, demonstrating its cross-disciplinary relevance.

As regulatory landscapes evolve, proper documentation and handling of 3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid remain crucial. While not classified as hazardous under standard protocols, appropriate laboratory practices should be followed, including the use of personal protective equipment (PPE)—a frequently searched topic among laboratory professionals. Material Safety Data Sheets (MSDS) provide comprehensive guidance for safe handling procedures.

The commercial availability of CAS No. 88623-81-8 from specialty chemical suppliers has facilitated its adoption in research programs worldwide. Current market trends show growing demand for high-purity samples (>98%) as evidenced by increasing search volumes for pharmaceutical-grade intermediates. Pricing and availability data indicate stable supply chains, though researchers are advised to verify specifications for their particular applications.

Future research directions for this compound may explore its potential in combination therapies and nanocarrier systems, two rapidly developing areas in drug delivery. The unique properties of 3-[3,4-Bis(acetyloxy)phenyl]-2-propenoic Acid position it as a promising candidate for further investigation in these cutting-edge applications, which consistently rank among top searches in pharmaceutical innovation databases.

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